molecular formula C18H28N2OSi B13906570 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone

Cat. No.: B13906570
M. Wt: 316.5 g/mol
InChI Key: BDBZCNIFPMUVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a triisopropylsilyl (TIPS) group at position 1 and an ethanone moiety at position 5. The pyrrolopyridine scaffold is notable for its presence in bioactive molecules, including kinase inhibitors and antiviral agents.

Properties

Molecular Formula

C18H28N2OSi

Molecular Weight

316.5 g/mol

IUPAC Name

1-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-6-yl]ethanone

InChI

InChI=1S/C18H28N2OSi/c1-12(2)22(13(3)4,14(5)6)20-11-10-16-8-9-17(15(7)21)19-18(16)20/h8-14H,1-7H3

InChI Key

BDBZCNIFPMUVON-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone typically involves the reaction of pyrrolo[2,3-b]pyridine with triisopropylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then treated with ethanone to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triisopropylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The following table highlights key structural differences between 1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone and analogous ethanone-containing heterocycles:

Compound Name Core Heterocycle Key Substituents Potential Applications
1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone Pyrrolo[2,3-b]pyridine TIPS (position 1), ethanone (position 6) Pharmaceuticals, chemical synthesis
1-(5-Acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-yl)ethanone Thieno[2,3-b]thiophene Acetyl, methyl groups Bis-heterocycle synthesis, materials
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Benzodioxin + triazolopyridine Benzodioxin, triazolopyridinylthio Drug discovery, enzyme inhibition
1-(2-Chloro-indolo[2,3-b]quinoxalin-6-yl)-2-[N'-(4-hydroxy-3-methoxy-benzylidene)-hydrazino]-ethanone Indolo[2,3-b]quinoxaline Chloro, hydrazino-benzylidene Anticancer research, ligand design
Key Observations:
  • Core Heterocycle Diversity: The pyrrolopyridine core in the target compound is distinct from thienothiophene, benzodioxin-triazolopyridine, and indoloquinoxaline systems in analogues. Pyrrolopyridines are often prioritized in drug design due to their resemblance to purine bases .
  • Substituent Effects: The TIPS group in the target compound contrasts with smaller substituents (e.g., acetyl, methyl) in the thienothiophene analogue . The bulky TIPS group may hinder π-π stacking interactions but improve metabolic stability.
  • Functional Group Synergy: The ethanone moiety is a common feature, enabling nucleophilic reactions (e.g., condensations) across all compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.